molecular formula C8H8F4N2 B3232263 3-(1-Amino-2,2,2-trifluoroethyl)-2-fluoroaniline CAS No. 1337383-68-2

3-(1-Amino-2,2,2-trifluoroethyl)-2-fluoroaniline

Cat. No.: B3232263
CAS No.: 1337383-68-2
M. Wt: 208.16
InChI Key: YGRAUONZEGMBMX-UHFFFAOYSA-N
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Description

The compound 3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride is similar to the one you’re asking about. It has a molecular weight of 236.62 and is stored at room temperature .


Synthesis Analysis

There’s a study on the asymmetric synthesis of (3S,1’S)-3-(1-amino-2,2,2-trifluoroethyl)-1-(alkyl)-indolin-2-one derivatives . The study demonstrates that enolates of 1-(alkyl)-indolin-2-ones react with (S)-N-t-butylsulfinyl-3,3,3-trifluoroacetaldimine, affording 3-(1-amino-2,2,2-trifluoroethyl)-1-(alkyl)-indolin-2-ones of (3S,1’S) absolute configuration as the major reaction products .


Molecular Structure Analysis

The molecular formula of 3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride is C9H7F3N2 . Another similar compound, (S)-3-(1-amino-2,2,2-trifluoroethyl)aniline, has a molecular formula of C8H9F3N2 .


Chemical Reactions Analysis

The study mentioned above also provides information on the chemical reactions of similar compounds. It shows that enolates of 1-(alkyl)-indolin-2-ones cleanly react with (S)-N-t-butylsulfinyl-3,3,3-trifluoroacetaldimine .


Physical and Chemical Properties Analysis

The compound 3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride is a powder and is stored at room temperature . Another similar compound, (S)-3-(1-amino-2,2,2-trifluoroethyl)aniline, has a molecular weight of 190.17 .

Safety and Hazards

The safety information for 3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Properties

IUPAC Name

3-(1-amino-2,2,2-trifluoroethyl)-2-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F4N2/c9-6-4(2-1-3-5(6)13)7(14)8(10,11)12/h1-3,7H,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRAUONZEGMBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)F)C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-Amino-2,2,2-trifluoroethyl)-2-fluoroaniline
Reactant of Route 2
3-(1-Amino-2,2,2-trifluoroethyl)-2-fluoroaniline
Reactant of Route 3
3-(1-Amino-2,2,2-trifluoroethyl)-2-fluoroaniline
Reactant of Route 4
Reactant of Route 4
3-(1-Amino-2,2,2-trifluoroethyl)-2-fluoroaniline
Reactant of Route 5
Reactant of Route 5
3-(1-Amino-2,2,2-trifluoroethyl)-2-fluoroaniline
Reactant of Route 6
3-(1-Amino-2,2,2-trifluoroethyl)-2-fluoroaniline

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